molecular formula C54H57N5O10 B611142 TAMRA-PEG4-DBCO CAS No. 1895849-41-8

TAMRA-PEG4-DBCO

Cat. No.: B611142
CAS No.: 1895849-41-8
M. Wt: 936.08
InChI Key: PPBDZCKACSOPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAMRA-PEG4-DBCO is a compound that combines a tetramethylrhodamine (TAMRA) dye with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) group. This compound is primarily used in bioorthogonal chemistry, particularly in copper-free click chemistry, which allows for the labeling and detection of biomolecules in living systems without the need for toxic copper catalysts. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .

Scientific Research Applications

TAMRA-PEG4-DBCO has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

TAMRA-PEG4-DBCO is a reagent used in Click Chemistry , a powerful tool for bioconjugation . The primary targets of this compound are molecules containing azide groups . The DBCO group in the compound can react with these azide groups to form a stable triazole linkage .

Mode of Action

The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage without the need for a catalyst . This makes it an ideal alternative for applications that are intolerant to copper .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the bioconjugation processes in Click Chemistry . The formation of the triazole linkage can be used for various purposes, such as oligonucleotide labeling and automated DNA sequencing applications .

Pharmacokinetics

The compound contains a hydrophilic peg spacer, which is known toincrease solubility in aqueous media . This could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This enables the compound to be used as a labeling reagent in various applications, including oligonucleotide labeling and automated DNA sequencing .

Action Environment

The action of this compound is influenced by the presence of azide-containing molecules, which are its primary targets . The compound is also designed to be stable and reactive in aqueous environments due to its hydrophilic PEG spacer . .

Future Directions

TAMRA-PEG4-DBCO is a promising compound in the field of biochemistry, particularly in oligonucleotide labeling and automated DNA sequencing applications . Its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups opens up new possibilities for its use in Click Chemistry .

Biochemical Analysis

Biochemical Properties

TAMRA-PEG4-DBCO plays a significant role in biochemical reactions due to its unique structure. The TAMRA dye is known for its fluorescent properties, making it useful in oligonucleotide labeling and automated DNA sequencing applications . The DBCO group in this compound enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules . This reaction occurs without the need for a catalyst, making it ideal for applications where copper intolerance is an issue . The PEG4 linker increases the solubility of the compound in aqueous media, enhancing its compatibility with biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to label biomolecules allows for the tracking and visualization of cellular components. For instance, this compound can be used to label oligonucleotides, enabling the study of DNA and RNA interactions within cells . Additionally, the compound’s fluorescent properties make it useful in imaging applications, allowing researchers to observe cellular processes in real-time . The interaction of this compound with azide-functionalized biomolecules can also impact cell signaling pathways and gene expression by facilitating the study of these processes through fluorescence-based assays .

Molecular Mechanism

The mechanism of action of this compound involves its ability to undergo SPAAC reactions with azide-containing molecules . This reaction forms a stable triazole linkage, which is highly specific and efficient . The TAMRA dye component of the compound emits fluorescence upon excitation, allowing for the detection and quantification of labeled biomolecules . The PEG4 linker enhances the solubility and stability of the compound, ensuring its effective interaction with target biomolecules . The DBCO group facilitates the click chemistry reaction, enabling the specific labeling of azide-functionalized molecules without the need for a catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and protected from light . In solution, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the fluorescence intensity of this compound may decrease due to photobleaching, which can affect its performance in long-term experiments . Its stability and solubility properties ensure that it remains effective for most short-term and medium-term applications .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is important to optimize the dosage to achieve the desired labeling and imaging effects while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s PEG4 linker enhances its solubility, allowing it to be efficiently transported within biological systems . The DBCO group enables the compound to participate in SPAAC reactions, forming stable triazole linkages with azide-containing biomolecules . These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently due to its PEG4 linker . The hydrophilic nature of the PEG4 linker increases the compound’s solubility in aqueous media, facilitating its movement within biological systems . The DBCO group allows for specific interactions with azide-functionalized biomolecules, ensuring targeted labeling and distribution . The compound’s fluorescent properties enable researchers to track its localization and accumulation within cells and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns depending on the target biomolecules it interacts with . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its fluorescent properties allow for the visualization of its localization within cells, providing insights into its activity and function at the subcellular level . The PEG4 linker and DBCO group ensure that the compound remains stable and functional within the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG4-DBCO involves several steps:

    Synthesis of TAMRA-PEG4: The PEG4 linker is first attached to the TAMRA dye. This is typically achieved through a reaction between the carboxyl group of TAMRA and the amine group of PEG4, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Attachment of DBCO: The DBCO group is then attached to the PEG4 linker.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-functionalized molecules to form a stable triazole linkage .

Common Reagents and Conditions

Major Products

The major product of the reaction is a triazole-linked conjugate, where the this compound is covalently attached to the azide-functionalized molecule .

Comparison with Similar Compounds

Similar Compounds

    Dibenzocyclooctyne-PEG4-Fluor 545: Similar to TAMRA-PEG4-DBCO but uses a different fluorophore.

    DBCO-PEG4-biotin: Uses biotin instead of TAMRA for applications requiring biotin-streptavidin interactions.

    DBCO-PEG4-maleimide: Contains a maleimide group for thiol-reactive labeling

Uniqueness

This compound is unique due to its combination of a fluorescent dye (TAMRA), a hydrophilic PEG linker, and a DBCO group for copper-free click chemistry. This combination allows for efficient and specific labeling of biomolecules in living systems, with the added advantage of fluorescence for visualization .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of TAMRA-PEG4-DBCO involves the conjugation of TAMRA (a fluorescent dye), PEG4 (a polyethylene glycol linker), and DBCO (a bioorthogonal reactive group) via a series of chemical reactions.", "Starting Materials": [ "TAMRA-NHS ester", "PEG4-NHS ester", "DBCO-NHS ester", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve TAMRA-NHS ester, PEG4-NHS ester, and DBCO-NHS ester in dry dichloromethane.", "Step 2: Add triethylamine to the solution to catalyze the reaction.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Remove the solvent by evaporation under reduced pressure.", "Step 5: Add diethyl ether to the residue to precipitate the product.", "Step 6: Collect the precipitate by filtration and wash with diethyl ether.", "Step 7: Dissolve the product in dimethylformamide.", "Step 8: Add sodium bicarbonate to the solution to neutralize the excess triethylamine.", "Step 9: Purify the product by column chromatography using a polar stationary phase and a nonpolar mobile phase.", "Step 10: Characterize the product by NMR spectroscopy and mass spectrometry." ] }

CAS No.

1895849-41-8

Molecular Formula

C54H57N5O10

Molecular Weight

936.08

IUPAC Name

TAMRA-PEG4-DBCO

InChI

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)46-33-39(15-18-43(46)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64)

InChI Key

PPBDZCKACSOPKU-UHFFFAOYSA-N

SMILES

O=C(CCNC(CCOCCOCCOCCOCCNC(C1=CC=C(C([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(C)C)=C4)=CC3=[N+](C)/C)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAMRA-PEG4-DBCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAMRA-PEG4-DBCO
Reactant of Route 2
Reactant of Route 2
TAMRA-PEG4-DBCO
Reactant of Route 3
Reactant of Route 3
TAMRA-PEG4-DBCO
Reactant of Route 4
Reactant of Route 4
TAMRA-PEG4-DBCO
Reactant of Route 5
TAMRA-PEG4-DBCO
Reactant of Route 6
Reactant of Route 6
TAMRA-PEG4-DBCO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.